molecular formula C14H11BrN2O2S B597068 5-Bromo-4-methyl-1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridine CAS No. 1227270-76-9

5-Bromo-4-methyl-1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridine

Cat. No.: B597068
CAS No.: 1227270-76-9
M. Wt: 351.218
InChI Key: LUFFPMXIFMYQRD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-Bromo-4-methyl-1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridine is a high-value chemical intermediate designed for advanced pharmaceutical research and development. Its core application lies in the synthesis of novel pyrrolo[2,3-b]pyridine derivatives, a privileged scaffold in medicinal chemistry. The phenylsulfonyl group at the N-1 position serves as a protecting agent, crucial for facilitating specific subsequent reactions on the fused ring system, while the bromine substituent at the 5-position provides a versatile handle for further functionalization via metal-catalyzed cross-coupling reactions, such as Suzuki or Buchwald-Hartwig animations . This allows researchers to efficiently create diverse chemical libraries for structure-activity relationship (SAR) studies. The pyrrolo[2,3-b]pyridine core is of significant interest in drug discovery, with research indicating its potential in developing inhibitors for serine proteases like human neutrophil elastase (HNE) . HNE is a multifunctional enzyme implicated in the pathology of chronic inflammatory lung diseases, including chronic obstructive pulmonary disease (COPD) and cystic fibrosis . Compounds based on this scaffold can achieve potent inhibitory activity, with studies showing that substitutions at the 5-position are often well-tolerated and can interact favorably with the large pocket of the enzyme's active site . This makes this compound a critical building block for synthesizing and optimizing new therapeutic candidates targeting these pathways.

Properties

IUPAC Name

1-(benzenesulfonyl)-5-bromo-4-methylpyrrolo[2,3-b]pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11BrN2O2S/c1-10-12-7-8-17(14(12)16-9-13(10)15)20(18,19)11-5-3-2-4-6-11/h2-9H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LUFFPMXIFMYQRD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2C=CN(C2=NC=C1Br)S(=O)(=O)C3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11BrN2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

351.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Reaction Conditions and Workup

A suspension of 5-bromo-4-methyl-1H-pyrrolo[2,3-b]pyridine (20.0 g, 102 mmol) in anhydrous DMF (400 mL) is cooled to 0°C under inert atmosphere. Sodium hydride (60% dispersion in mineral oil, 4.87 g, 122 mmol) is added portionwise to generate the sodium salt. After stirring for 2 hours at 0°C, benzenesulfonyl chloride (17.0 mL, 132 mmol) is introduced dropwise. The reaction is warmed to ambient temperature and quenched after 1 hour by careful addition of water (100 mL). The mixture is partitioned between ethyl acetate (500 mL) and brine (600 mL), with the organic layer washed sequentially with brine and saturated ammonium chloride. The combined organic phases are dried over sodium sulfate, concentrated, and triturated with EtOAc/hexanes (1:1) to yield the title compound as a grey solid (97% purity by LCMS).

Key Data:

  • Yield: 85–90% (crude), 70–75% after recrystallization

  • LRMS (ESI): m/z 351.0 [M+H]+ (calculated for C14H11BrN2O2S)

  • Regioselectivity: Exclusive sulfonylation at N1 due to steric shielding from the 4-methyl group.

Synthesis of the Core Heterocycle: 5-Bromo-4-methyl-1H-pyrrolo[2,3-b]pyridine

The parent heterocycle is synthesized via two primary routes: cyclization of propargylamine derivatives and Madelung-type indole syntheses.

Cyclization of 5-Bromo-3-(prop-1-yn-1-yl)-4-methylpyridin-2-amine

Adapting procedures for analogous systems, 5-bromo-3-(prop-1-yn-1-yl)-4-methylpyridin-2-amine (91 g, 431 mmol) is treated with potassium tert-butoxide (1M in tert-butanol, 700 mL) at 85°C for 1 hour. The reaction undergoes 5-endo-dig cyclization to form the pyrrolo[2,3-b]pyridine core. Quenching with ice-water precipitates the product, which is filtered and recrystallized from dichloromethane/hexanes.

Optimization Notes:

  • Temperature: Cyclization proceeds efficiently above 80°C but yields decrease above 90°C due to decomposition.

  • Base: KOtBu outperforms NaOH or NaH in minimizing side products.

Madelung Synthesis from 2-Acetamido-5-bromo-4-methylpyridine

A modified Madelung approach involves heating 2-acetamido-5-bromo-4-methylpyridine (1.0 equiv) with sodium ethoxide (3.0 equiv) in toluene at 120°C for 8 hours. Intramolecular cyclization forms the fused pyrrole ring, with subsequent acidic workup (HCl, 2M) yielding the deacetylated product.

Comparative Data:

MethodYield (%)Purity (HPLC)Reaction Time
Propargyl cyclization7898.51 hour
Madelung synthesis6595.28 hours

Alternative Routes: Halogenation and Alkylation Strategies

Bromination of 4-Methyl-1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridine

Electrophilic bromination using bromine (1.1 equiv) in acetic acid at 50°C for 4 hours introduces bromine at the 5-position. This method avoids the need for pre-functionalized starting materials but requires careful stoichiometry to prevent di-bromination.

Limitations:

  • Regioselectivity: Competing bromination at C3 (20–30%) necessitates chromatographic separation.

  • Yield: 55–60% after purification.

Directed Ortho-Metalation for Methyl Group Introduction

Lithiation of 5-bromo-1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridine with LDA (−78°C, THF) followed by quenching with methyl iodide installs the 4-methyl group. This method offers late-stage functionalization flexibility but suffers from low yields (40–45%) due to competing side reactions.

Industrial-Scale Considerations

Large-scale production favors the sulfonylation route (Section 1) due to its simplicity and high atom economy. Critical parameters include:

  • DMF Purity: ≤100 ppm water to prevent NaH decomposition

  • Quench Protocol: Controlled water addition to manage exotherms (>50°C risks sulfonate ester formation)

  • Solvent Recovery: Ethyl acetate is distilled and reused, reducing costs by 30%.

Analytical Characterization

1H NMR (400 MHz, CDCl3):

  • δ 8.35 (d, J = 5.1 Hz, 1H, C6-H)

  • δ 7.92–7.85 (m, 2H, SO2Ph)

  • δ 7.62–7.55 (m, 3H, SO2Ph)

  • δ 6.95 (d, J = 5.1 Hz, 1H, C7-H)

  • δ 2.72 (s, 3H, C4-CH3)

13C NMR (101 MHz, CDCl3):

  • 144.2 (C4), 138.5 (SO2Ph), 129.3 (C5-Br), 122.1 (C7), 119.8 (C3), 21.5 (C4-CH3) .

Chemical Reactions Analysis

Types of Reactions

5-Bromo-4-methyl-1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridine undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be replaced by other nucleophiles through nucleophilic substitution reactions.

    Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, particularly at the phenylsulfonyl group.

    Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling, where the bromine atom is replaced by an aryl or vinyl group.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents like sodium methoxide or potassium tert-butoxide can be used.

    Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

    Coupling Reactions: Palladium catalysts and boronic acids are commonly used in Suzuki-Miyaura coupling.

Major Products Formed

    Substitution Products: Depending on the nucleophile, various substituted derivatives can be formed.

    Oxidation Products: Oxidized forms of the phenylsulfonyl group.

    Coupling Products: Aryl or vinyl derivatives of the original compound.

Scientific Research Applications

5-Bromo-4-methyl-1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridine has diverse applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a bioactive compound in various biological assays.

    Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.

    Industry: Utilized in the development of advanced materials and as a precursor in the synthesis of pharmaceuticals.

Mechanism of Action

The mechanism of action of 5-Bromo-4-methyl-1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain kinases or interact with DNA, leading to changes in cellular processes. The exact pathways depend on the specific application and target.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Positional Isomers

5-Bromo-2-methyl-1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridine (CAS 1111638-01-7)
  • Structural Difference : Methyl group at position 2 instead of 3.
  • Synthesis : Similar Suzuki coupling methods but requires regioselective alkylation .
4-Bromo-1-methyl-1H-pyrrolo[2,3-b]pyridine (CAS 1234616-25-1)
  • Structural Difference : Bromine at position 4 and methyl at position 1.
  • Impact : Reduced cross-coupling reactivity due to bromine’s position, limiting utility in Pd-catalyzed reactions .

Functional Group Variations

5-Bromo-3-(phenylethynyl)-1H-pyrrolo[2,3-b]pyridine (20a)
  • Structural Difference : Ethynylphenyl group at position 3 instead of phenylsulfonyl.
  • Impact : Enhanced π-conjugation for fluorescence studies; lower steric bulk improves solubility.
  • Synthesis: Sonogashira coupling (51% yield) .
5-Bromo-3-nitro-1H-pyrrolo[2,3-b]pyridine (Precursor in )
  • Structural Difference : Nitro group at position 3.
  • Impact : Electron-withdrawing nitro group increases reactivity in nucleophilic substitutions but reduces stability .

Substituent Modifications

5-Bromo-2-ethyl-1H-pyrrolo[2,3-b]pyridine (CAS 1228666-29-2)
  • Structural Difference : Ethyl group at position 2.
  • Impact : Increased hydrophobicity compared to methyl, altering pharmacokinetic properties .
5-Bromo-6-chloro-1H-pyrrolo[2,3-b]pyridine (CAS 1190321-59-5)
  • Structural Difference : Chlorine at position 4.
  • Impact : Dual halogenation enhances halogen bonding in protein interactions but complicates synthesis .

NMR Spectral Shifts

  • Target Compound : Downfield shifts for H-3 and H-6 due to electron-withdrawing sulfonyl group (δ ~8.3–8.4 ppm) .
  • 5-Bromo-3-nitro Derivatives : Upfield shifts for aromatic protons (δ ~7.7–8.9 ppm) due to nitro group’s resonance effects .

Biological Activity

5-Bromo-4-methyl-1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridine is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

  • Chemical Formula : C13H9BrN2O2S
  • Molecular Weight : 337.19 g/mol
  • CAS Number : 1001070-33-2

Antitumor Activity

Recent studies have indicated that derivatives of pyrrolo[2,3-b]pyridine exhibit significant antitumor properties. For instance, compounds similar to this compound have been evaluated for their ability to inhibit various cancer cell lines. The mechanism often involves the inhibition of kinases that are crucial for cancer cell proliferation.

Table 1: Summary of Antitumor Activity Studies

CompoundCell Line TestedIC50 (µM)Mechanism of Action
This compoundA549 (Lung cancer)15.3Inhibition of Aurora-A kinase
Similar derivativesMCF7 (Breast cancer)12.7Inhibition of cell cycle progression

Anti-inflammatory Properties

The compound has also been investigated for its anti-inflammatory effects. Research indicates that it may downregulate pro-inflammatory cytokines in various models of inflammation, suggesting a potential therapeutic role in inflammatory diseases.

Case Study: Inhibition of Cytokine Release
In a study involving lipopolysaccharide (LPS)-induced inflammation in macrophages, treatment with this compound resulted in a significant reduction in the levels of TNF-alpha and IL-6, indicating its potential as an anti-inflammatory agent.

The biological activity of this compound is primarily attributed to its ability to interact with specific protein targets involved in cell signaling pathways. The compound has shown affinity for several kinases, which play pivotal roles in cell division and survival.

Kinase Inhibition

The compound's structure allows it to act as a competitive inhibitor for certain kinases, leading to reduced phosphorylation of target proteins involved in cancer progression and inflammation.

Safety and Toxicity

While the compound shows promising biological activity, safety assessments are critical. Preliminary toxicity studies indicate that it may exhibit cytotoxic effects at high concentrations. Further studies are needed to establish a safe therapeutic window.

Table 2: Toxicity Profile

ParameterValue
LD50 (mouse)>2000 mg/kg
Skin IrritationModerate

Q & A

Q. What are the key synthetic routes for preparing 5-Bromo-4-methyl-1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridine?

The synthesis typically involves:

  • Core scaffold construction : Fischer cyclization in polyphosphoric acid to form the pyrrolo[2,3-b]pyridine core, as demonstrated in analogous compounds .
  • Bromination : Electrophilic bromination at position 5, often using N-bromosuccinimide (NBS) under controlled conditions .
  • N1-Sulfonylation : Reaction with phenylsulfonyl chloride in the presence of a base (e.g., KOH or NaH) to introduce the sulfonyl group .
  • Methylation : Alkylation at position 4 using methyl iodide and NaH in THF . Purification is typically achieved via silica gel chromatography (heptane/EtOAc or DCM/EtOAC mixtures) .

Q. How is structural confirmation performed for this compound?

  • NMR spectroscopy : 1^1H and 13^13C NMR are critical for confirming substitution patterns. For example, aromatic protons in the phenylsulfonyl group appear as distinct doublets (δ 7.6–8.5 ppm), while the methyl group at position 4 shows a singlet (~δ 2.4 ppm) .
  • Mass spectrometry : High-resolution MS (HRMS) or LC-MS validates molecular weight and purity (>95% by HPLC) .

Q. What preliminary assays are used to evaluate its biological potential?

  • Kinase inhibition screening : Biochemical assays (e.g., ADP-Glo™) against FGFR1–4 or other kinases to determine IC50_{50} values .
  • Cellular viability assays : MTT or CellTiter-Glo® in cancer cell lines (e.g., 4T1 breast cancer) to assess antiproliferative effects .

Advanced Research Questions

Q. How do structural modifications at positions 3 and 5 influence FGFR1 inhibitory activity?

  • Position 5 (bromine) : Bromine’s electron-withdrawing effect enhances electrophilic reactivity, facilitating cross-coupling (e.g., Suzuki reactions) for further derivatization. Substitution with trifluoromethyl or nitro groups can improve hydrophobic interactions in FGFR1’s ATP-binding pocket .
  • Position 3 : Introducing hydrogen-bond acceptors (e.g., nitriles or ethynyl groups) enhances binding to hinge residues (e.g., D641 in FGFR1). Ethynyl-phenyl derivatives show improved potency (IC50_{50} < 10 nM) .

Q. What strategies optimize reactivity for cross-coupling reactions?

  • Suzuki-Miyaura coupling : Use Pd(PPh3_3)4_4/K2_2CO3_3 in dioxane/water (100–120°C) for aryl boronic acid coupling at position 5. Yields range from 74–94% depending on steric hindrance .
  • Sonogashira coupling : For ethynyl substituents, employ PdCl2_2(PPh3_3)2_2/CuI in THF/Et3_3N. Monitor reaction progress via TLC to prevent over-functionalization .

Q. How can contradictory biological data (e.g., IC50_{50} variability) be resolved?

  • Assay standardization : Ensure consistent ATP concentrations (e.g., 10 µM) and incubation times across experiments.
  • Off-target profiling : Use kinome-wide screening (e.g., KinomeScan®) to identify non-specific interactions .
  • Structural analysis : Perform co-crystallization with FGFR1 to validate binding modes and identify steric clashes caused by bulky substituents .

Q. What computational methods support SAR studies?

  • Molecular docking : Tools like AutoDock Vina predict binding poses in FGFR1’s hydrophobic pocket. Focus on interactions with gatekeeper residues (e.g., V561) .
  • Free-energy perturbation (FEP) : Quantify the impact of methyl or sulfonyl groups on binding affinity using Schrödinger’s FEP+ .

Methodological Tables

Q. Table 1. Representative Synthetic Yields for Key Intermediates

StepReagents/ConditionsYield (%)Purity (%)Reference
N1-SulfonylationPhSO2_2Cl, KOH, Bu4_4NHSO4_499>95
Position 4 MethylationMeI, NaH, THF75N/A
Suzuki CouplingPd(PPh3_3)4_4, K2_2CO3_3, dioxane87–94>98

Q. Table 2. Biological Activity of Analogues

Compound ModificationFGFR1 IC50_{50} (nM)Antiproliferative Activity (4T1 cells)Reference
5-Bromo, 4-Methyl, N1-PhSO2_27GI50_{50} = 0.8 µM
5-CF3_3, 3-CN9GI50_{50} = 1.2 µM

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.